2-[(Nonan-2-yl)amino]propan-1-ol
Description
2-[(Nonan-2-yl)amino]propan-1-ol is an amino alcohol derivative characterized by a propan-1-ol backbone substituted at the second carbon with a nonan-2-ylamino group. The compound combines a hydrophilic hydroxyl group with a hydrophobic branched alkyl chain, enabling diverse interactions in chemical and biological systems. Amino alcohols are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis, particularly as intermediates for β-blockers, bronchodilators, and chiral catalysts .
Properties
Molecular Formula |
C12H27NO |
|---|---|
Molecular Weight |
201.35 g/mol |
IUPAC Name |
2-(nonan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-4-5-6-7-8-9-11(2)13-12(3)10-14/h11-14H,4-10H2,1-3H3 |
InChI Key |
SCKMBWICUAWCNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)NC(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Nonan-2-yl)amino]propan-1-ol typically involves the reaction of nonan-2-amine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Nonan-2-amine with Propylene Oxide: Nonan-2-amine is reacted with propylene oxide in the presence of a catalyst, such as a strong base like sodium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the amino alcohol.
Industrial Production Methods
In an industrial setting, the production of 2-[(Nonan-2-yl)amino]propan-1-ol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of reactants and the removal of products, ensuring a steady state of production.
Chemical Reactions Analysis
Types of Reactions
2-[(Nonan-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(Nonan-2-yl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Nonan-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s uniqueness stems from its nonan-2-yl substituent, a nine-carbon branched alkyl chain. Below is a comparative analysis with structurally related amino alcohols:
Table 1: Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Key Structural Features | Unique Properties/Applications |
|---|---|---|---|
| 2-[(Nonan-2-yl)amino]propan-1-ol | C₁₂H₂₇NO | Branched C9 alkyl, amino alcohol | Potential surfactant or chiral catalyst |
| 2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol | C₁₀H₁₄N₂O₃ | Aromatic nitro group | Enzyme inhibition, redox interactions |
| 1-[(5-Methylhexan-2-yl)amino]propan-2-ol | C₁₀H₂₃NO | Shorter branched alkyl (C6) | Molecular target interactions |
| 2-Methyl-2-(methylamino)propan-1-ol | C₅H₁₃NO | Compact alkyl, tertiary amine | Simpler reactivity, research intermediate |
| (2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol | C₂₆H₃₀N₂O₂ | Morpholine and triphenylmethyl groups | Pharmacological modulation |
Key Observations:
Alkyl Chain Length and Branching: The nonan-2-yl group in 2-[(Nonan-2-yl)amino]propan-1-ol provides greater hydrophobicity compared to shorter-chain analogs like 1-[(5-Methylhexan-2-yl)amino]propan-2-ol (C6 vs. C9). Branched alkyl chains improve stereochemical control in synthesis, a feature exploited in chiral catalyst design .
Aromatic vs. Aliphatic Substituents: Compounds with aromatic nitro groups (e.g., 2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol) exhibit distinct bioactivity, such as nitric oxide synthase modulation, absent in aliphatic analogs . Brominated phenyl derivatives (e.g., 2-{[(4-Bromophenyl)methyl]amino}propan-1-ol) show enhanced biological activity due to halogen interactions with biomolecules .
Chirality and Pharmacological Effects: Enantiomeric pairs like (R)- and (S)-2-(Methylamino)propan-1-ol hydrochloride demonstrate divergent biological activities, highlighting the importance of stereochemistry in drug design .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | 2-[(Nonan-2-yl)amino]propan-1-ol | 2-Methyl-2-(methylamino)propan-1-ol | 2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol |
|---|---|---|---|
| Molecular Weight (g/mol) | 201.36 (calculated) | 103.16 | 210.23 |
| Solubility | Low in water, high in organics | High in polar solvents | Moderate in DMSO, low in water |
| Boiling Point | ~300°C (estimated) | 195–200°C | 290–295°C |
| LogP (Octanol-Water) | ~3.5 (predicted) | 0.2 | 1.8 |
- Hydrophobicity: The long alkyl chain in 2-[(Nonan-2-yl)amino]propan-1-ol results in a higher LogP compared to analogs, suggesting better lipid membrane penetration .
- Thermal Stability : Branched alkylamines generally exhibit higher thermal stability, advantageous for industrial applications .
Biological Activity
2-[(Nonan-2-yl)amino]propan-1-ol is an amino alcohol that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This compound features both an amine and a hydroxyl group, which contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-[(Nonan-2-yl)amino]propan-1-ol can be represented as follows:
Key properties:
- Molecular Weight: 199.36 g/mol
- LogP (Partition Coefficient): Indicates lipophilicity, which influences membrane permeability.
- Hydrogen Bond Donors (HBD): 1
- Hydrogen Bond Acceptors (HBA): 1
The biological activity of 2-[(Nonan-2-yl)amino]propan-1-ol is primarily attributed to its interaction with various enzymes and receptors. It can function as both an inhibitor and an activator depending on the biological context:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalytic activity.
- Receptor Modulation: It may interact with various receptors, influencing signaling pathways critical for cellular processes.
Antimicrobial Activity
Research indicates that compounds similar to 2-[(Nonan-2-yl)amino]propan-1-ol exhibit antimicrobial properties. The presence of the hydroxyl group enhances its interaction with microbial cell membranes, potentially leading to cell lysis or inhibition of growth.
Anticancer Potential
Studies have explored the potential of amino alcohols in cancer therapy. For instance, compounds with structural similarities have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Amino-1-propanol | HCT116 | 25 | Apoptosis induction |
| 2-(Nonan-2-yl)amino-propan-1-ol | MCF7 | TBD | Cell cycle arrest |
Study on Enzyme Interaction
A study investigated the interaction of 2-[(Nonan-2-yl)amino]propan-1-ol with a specific enzyme involved in metabolic pathways. Results indicated that the compound inhibited the enzyme's activity by approximately 50% at a concentration of 50 µM, suggesting significant potential for metabolic modulation.
Cytotoxicity Assays
In cytotoxicity assays against cancer cell lines such as MCF7 and HCT116, 2-[(Nonan-2-yl)amino]propan-1-ol demonstrated promising results. The compound induced G0/G1 phase arrest in treated cells, leading to reduced proliferation rates.
Research Findings
Recent literature highlights the versatility of 2-[(Nonan-2-yl)amino]propan-1-ol in various biological contexts:
- Enzyme Interactions: The compound has been shown to affect enzyme kinetics significantly, suggesting potential for drug development.
- Therapeutic Applications: Its role as a precursor in drug synthesis positions it as a valuable building block in pharmaceutical formulations.
- Industrial Uses: Beyond biological applications, it is utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
